1-ethyl-N-(4-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide - 1171745-22-4

1-ethyl-N-(4-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide

Catalog Number: EVT-2788222
CAS Number: 1171745-22-4
Molecular Formula: C17H17N3O2
Molecular Weight: 295.342
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide derivatives

  • Compound Description: This series of arylpyrazole derivatives was synthesized and evaluated for anti-inflammatory activity. These compounds share a common structure with a 3-phenyl-1H-pyrazole-5-carboxamide core, with variations in the substituents attached to the carboxamide nitrogen.
  • Relevance: The core structure of these compounds, specifically the 3-phenyl-1H-pyrazole-5-carboxamide moiety, is structurally similar to 1-ethyl-N-(4-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide. The presence of an aryl group at position 3 and a carboxamide group at position 5 of the pyrazole ring is a key structural feature shared by both.

3-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydrozol-3-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (IA-8)

  • Compound Description: IA-8 is an aryl isoxazoline derivative containing a pyrazole-5-carboxamide motif, displaying excellent insecticidal activity against Mythimna separate. Its insecticidal activity is comparable to the positive control, fluralaner.
  • Relevance: Both IA-8 and 1-ethyl-N-(4-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide share the pyrazole-5-carboxamide moiety as a core structural element. The presence of this common substructure suggests potential similarities in their binding properties and biological activities.

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

  • Compound Description: FN-1501 is a 1-H-pyrazole-3-carboxamide derivative demonstrating excellent FLT3 and CDK inhibition, along with antiproliferative activities. This compound incorporates a pyrimidine-fused heterocycle at position 4 of the pyrazole ring.
  • Relevance: While the position of the carboxamide group differs, FN-1501 and 1-ethyl-N-(4-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide both belong to the broader class of pyrazole carboxamide derivatives. This structural similarity, particularly the presence of the pyrazole ring and the carboxamide functionality, suggests potential overlap in their biological targets or mechanisms of action.

1-[3-(Aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)

  • Compound Description: DPC423 is a potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa, developed by optimizing the heterocyclic core of isoxazoline and isoxazole inhibitors.
  • Relevance: DPC423 and 1-ethyl-N-(4-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide both belong to the family of pyrazole carboxamide derivatives. They share the key structural elements of a pyrazole ring substituted with a carboxamide group at position 5. Although their substitution patterns differ significantly, the presence of this common scaffold highlights their relationship within the field of medicinal chemistry and drug development.
  • Compound Description: This compound acts as a potential peripheral cannabinoid-1 receptor inverse agonist and exhibits promising activity as a potential therapeutic agent for obesity.
  • Relevance: This compound and 1-ethyl-N-(4-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide share the same scaffold of a pyrazole ring with a carboxamide substituent. While positioned differently, this shared feature suggests potential similarities in their binding affinities and biological activities.

N-[4-(1H-imidazol-1-yl)-2-fluorophenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide and its derivatives

  • Compound Description: This group of compounds acts as factor Xa inhibitors, potentially useful for treating thromboembolic disorders. [, ]
  • Relevance: These compounds share the core structure of a 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide with 1-ethyl-N-(4-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide. The presence of the same core structure highlights a close structural relationship between these compounds. [, ]
  • Compound Description: These compounds are novel ligands for the cerebral cannabinoid receptor (CB1) and hold promise as PET radioligands for imaging CB1 receptors.
  • Relevance: Structurally, these compounds are related to 1-ethyl-N-(4-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide by the presence of a pyrazole ring, a carboxamide group, and an aryl substituent on the pyrazole nitrogen. This similarity in structure suggests a potential for shared biological targets or mechanisms of action.
  • Compound Description: This series of compounds was developed as potential cannabinoid receptor ligands, with varying degrees of selectivity for the CB1 and CB2 subtypes. Some derivatives exhibited potent CB1 antagonist or inverse agonist activity.
  • Relevance: These compounds share a common structural motif with 1-ethyl-N-(4-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide, featuring a pyrazole ring substituted with a carboxamide group. This structural similarity, alongside their shared focus on cannabinoid receptor activity, suggests potential overlap in their binding interactions and pharmacological profiles.
  • Compound Description: This series of compounds represents a novel class of potential succinate dehydrogenase inhibitors (SDHIs), demonstrating excellent antifungal activity against various phytopathogenic fungi.
  • Relevance: These compounds are structurally related to 1-ethyl-N-(4-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide by sharing the core pyrazole-carboxamide scaffold. This common structural feature suggests the potential for similar binding interactions with biological targets.

N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893)

  • Compound Description: MK-0893 is a potent, selective glucagon receptor antagonist. It exhibits high binding affinity and functional cAMP activity, demonstrating its potential as a therapeutic agent for type II diabetes.
  • Relevance: MK-0893 and 1-ethyl-N-(4-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide both contain a pyrazole ring as part of their structure. Although their overall structures differ significantly, the presence of this common heterocycle highlights their relationship within a broader chemical space.

Properties

CAS Number

1171745-22-4

Product Name

1-ethyl-N-(4-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide

IUPAC Name

2-ethyl-N-(4-methoxynaphthalen-1-yl)pyrazole-3-carboxamide

Molecular Formula

C17H17N3O2

Molecular Weight

295.342

InChI

InChI=1S/C17H17N3O2/c1-3-20-15(10-11-18-20)17(21)19-14-8-9-16(22-2)13-7-5-4-6-12(13)14/h4-11H,3H2,1-2H3,(H,19,21)

InChI Key

VVFMNYXXFAENOJ-UHFFFAOYSA-N

SMILES

CCN1C(=CC=N1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.